molecular formula C22H23N3O B2969145 N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899959-68-3

N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2969145
CAS No.: 899959-68-3
M. Wt: 345.446
InChI Key: FQEMYMYEGHQOSC-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are used in various scientific research applications. The structure of this compound includes a pyrrole ring fused with a pyrazine ring, along with a carboxamide group and phenyl substituents, making it a unique and versatile molecule.

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole and pyrazine derivatives. The process typically includes the following steps:

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, disrupting cellular processes and leading to its biological effects. For example, it can inhibit fatty acid synthase (FAS) in Mycobacterium tuberculosis, interfering with the bacterium’s ability to synthesize new fatty acids required for growth and replication .

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound in various fields of scientific research.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-16-10-11-19(15-17(16)2)23-22(26)25-14-13-24-12-6-9-20(24)21(25)18-7-4-3-5-8-18/h3-12,15,21H,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEMYMYEGHQOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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